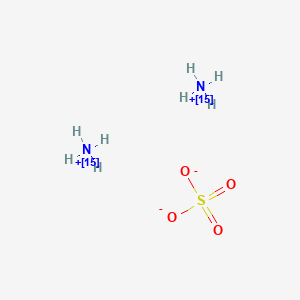
Ammonium sulfate-15N2
Descripción general
Descripción
Ammonium sulfate-15N2 is a stable isotope-labeled compound, where the nitrogen atoms are enriched with the isotope nitrogen-15. This compound is widely used in various scientific research fields due to its unique properties. The molecular formula of this compound is (15NH4)2SO4, and it has a molecular weight of 134.13 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ammonium sulfate-15N2 can be synthesized by reacting ammonia-15N with sulfuric acid. The general reaction is as follows: [ 2 , ^{15}NH_3 + H_2SO_4 \rightarrow (^{15}NH_4)_2SO_4 ] This reaction typically occurs under controlled conditions to ensure the purity and isotopic enrichment of the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of isotopically labeled ammonia, which is reacted with sulfuric acid in large-scale reactors. The product is then purified and crystallized to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Ammonium sulfate-15N2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce nitrogen oxides.
Reduction: It can be reduced to produce ammonia.
Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Requires oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Requires reducing agents such as lithium aluminum hydride.
Substitution: Typically involves reactions with metal salts under aqueous conditions.
Major Products:
Oxidation: Produces nitrogen oxides.
Reduction: Produces ammonia.
Substitution: Produces metal sulfates and ammonium salts.
Aplicaciones Científicas De Investigación
Ammonium sulfate-15N2 is extensively used in scientific research due to its isotopic labeling. Some of its applications include:
Mecanismo De Acción
The mechanism of action of ammonium sulfate-15N2 involves its incorporation into biological systems where it acts as a tracer. The nitrogen-15 isotope allows researchers to track nitrogen atoms through various metabolic pathways, providing insights into nitrogen utilization and protein synthesis . The molecular targets include enzymes and proteins involved in nitrogen metabolism .
Comparación Con Compuestos Similares
Ammonium sulfate: The non-labeled version of ammonium sulfate.
Ammonium nitrate-15N: Another nitrogen-15 labeled compound used in similar applications.
Potassium nitrate-15N: A potassium salt labeled with nitrogen-15.
Uniqueness: Ammonium sulfate-15N2 is unique due to its dual nitrogen-15 labeling, which provides higher sensitivity and accuracy in tracing nitrogen atoms in biological and chemical studies. This makes it particularly valuable in research applications where precise nitrogen tracking is essential .
Propiedades
IUPAC Name |
azanium;sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3N.H2O4S/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4)/i2*1+1; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNBIHQBYMNNAN-ISOLYIDJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[O-]S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[15NH4+].[15NH4+].[O-]S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















